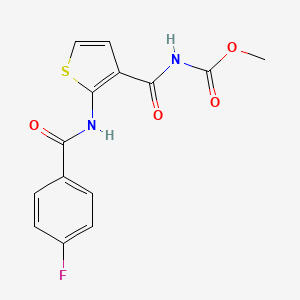
Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate” is a complex organic compound. It likely contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also seems to have a fluorobenzamido group and a carbamate group .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions with different reagents .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, they can be arylated at the C2 position using a bis(alkoxo)palladium complex . They can also be synthesized from 1,3-diynes through a reaction involving elemental sulfur and NaOtBu .Wissenschaftliche Forschungsanwendungen
Adsorption Studies
- Methylene Blue Adsorption: Activated carbon derived from Ficus carica bast was studied for its ability to adsorb methylene blue, revealing insights into the adsorption behavior of similar compounds, including carbamates like Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate (Pathania, Sharma, & Singh, 2017).
Analytical Techniques
- Chromatographic Techniques: A high-performance liquid chromatographic technique demonstrates the potential for separating and detecting carbamate insecticides and metabolites, which is relevant for analyzing compounds like this compound (Krause, 1979).
Photovoltaic Applications
- Polymer Solar Cells: Research into ternary blend polymer solar cells using indene-C60 bisadduct and related compounds highlights the potential application of this compound in solar cell technology (Cheng, Li, & Zhan, 2014).
Synthetic Chemistry
- Anionic Cyclization: The anionic cyclization of benzyne-tethered aryllithiums, leading to carbazole derivatives, indicates the synthetic versatility of carbamates and related compounds (Sanz, Fernández, Castroviejo, Perez, & Fañanás, 2006).
Photoaffinity Reagents
- Novel Synthesis Techniques: The synthesis of p-Azidotetrafluoroaniline using carbamate intermediates exemplifies the role of carbamates in the development of novel photoaffinity reagents (Chehade & Spielmann, 2000).
Nanotechnology Applications
- Nanoparticle Carriers for Fungicides: Solid lipid nanoparticles and polymeric nanocapsules, used for the sustained release of carbendazim (a carbamate), underscore the potential of carbamates in agricultural nanotechnology (Campos et al., 2015).
Organometallic Reactions
- Metal Carbonyl Complexes: Studies on the reactions of thiobenzophenone with dimanganese decacarbonyl, leading to olefins and sulfur manganese carbonyl complexes, hint at the potential reactions involving carbamates (Alper, 1974).
Fluorescent Probes
- Detection of Metal Ions: The use of carbazolone substituted 2-aminobenzamides for the fluorescent detection of metal ions like Zn2+/Cd2+ demonstrates the utility of carbamate derivatives in analytical chemistry (Xu et al., 2014).
Polymer Science
- Polyamides with Carboxyl Units: Synthesis of semiaromatic polyamides containing carboxyl units, utilizing derivatives like 1,6-N,N′-bis(4-fluorobenzamide)hexane, highlights the applicability of carbamates in advanced polymer materials (Zhang et al., 2017).
Photodegradation Studies
- Degradation of Carbamate Compounds: Investigation into the photodegradation of 2-thiomethyl-N-methylphenylcarbamate provides insights into the environmental degradation pathways of similar compounds (Addison & Byvik, 1992).
Electrochemical Sensors
- Pesticide Detection: The development of electrochemical sensors using graphene-Au nanocomposites for the determination of carbaryl, a carbamate pesticide, underscores the relevance of carbamates in environmental monitoring (Rahmani et al., 2018).
Psychopharmacology
- 5-HT2A Receptor Inverse Agonists: The pharmacological profile of compounds like N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide, related to carbamates, in treating psychological disorders offers insights into potential medical applications (Vanover et al., 2006).
Energy Storage
- Hybrid Electrochemical Devices: The use of poly(methyl)thiophene in asymmetric hybrid electrochemical devices, potentially incorporating carbamates, for energy storage and transfer applications (Pasquier, Laforgue, & Simon, 2004).
Chiral Discrimination
- Liquid Chromatographic Enantioseparation: NMR studies of chiral discrimination in cellulose phenylcarbamate derivatives offer a perspective on the use of carbamate-based materials in enantiomeric separation, which is crucial in pharmaceutical and analytical chemistry (Yashima, Yamamoto, & Okamoto, 1996).
Organic Synthesis
- Photoredox Catalysis: The development of carbazolyl dicyanobenzene-based donor–acceptor fluorophores, related to carbamates, demonstrates their role in photoredox catalysis for organic synthesis (Luo & Zhang, 2016).
Geochemistry
- Heterocyclic Hydrocarbon Synthesis: Studies on the geosynthesis of heterocyclic aromatic hydrocarbons and fluorenes, involving reactions with compounds like biphenyls and carbamates, provide insights into natural processes and potential industrial applications (Asif, Alexander, Fazeelat, & Grice, 2010).
Magnetic Resonance Studies
- Through-Space Couplings: Analysis of long-range couplings in 2-Fluorobenzamide and its derivatives, akin to carbamates, using magnetic resonance offers a window into molecular interactions and structural determination in chemical research (Rae, Weigold, Contreras, & Biekofsky, 1993).
Photodegradation of Pesticides
- GC-MS Studies: Gas chromatographic-mass spectrometric studies on the photodegradation of carbamate pesticides provide crucial information on the environmental fate and breakdown pathways of these compounds (Climent & Miranda, 1996).
Zukünftige Richtungen
Wirkmechanismus
Biochemical Pathways
Thiophene derivatives, in general, have been shown to exhibit a variety of biological effects, suggesting they may interact with multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl (2-(4-fluorobenzamido)thiophene-3-carbonyl)carbamate . .
Eigenschaften
IUPAC Name |
methyl N-[2-[(4-fluorobenzoyl)amino]thiophene-3-carbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4S/c1-21-14(20)17-12(19)10-6-7-22-13(10)16-11(18)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,16,18)(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAPISBJCURITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2825035.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2825037.png)
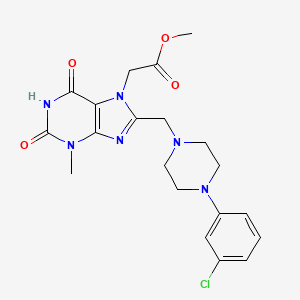
![3-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide](/img/structure/B2825040.png)
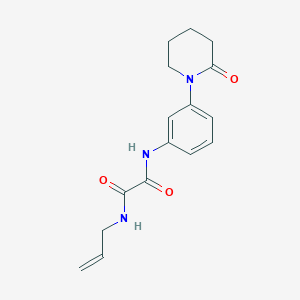
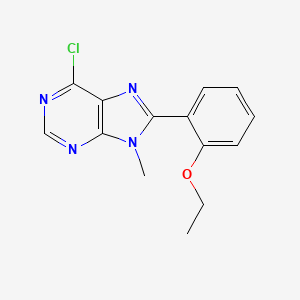
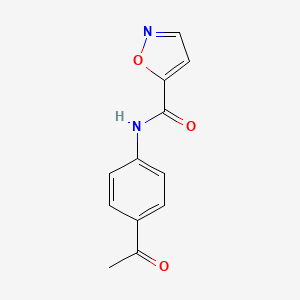
![Methyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2825048.png)
![Tert-butyl 4-{[(4-aminopyrimidin-2-yl)methyl]amino}azepane-1-carboxylate](/img/structure/B2825049.png)
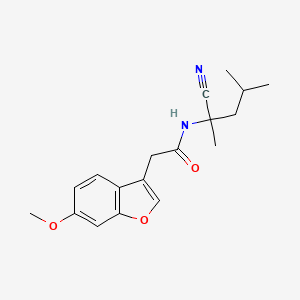
![N-(3-chloro-4-methylphenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1H-imidazol-1-yl}acetamide](/img/structure/B2825051.png)
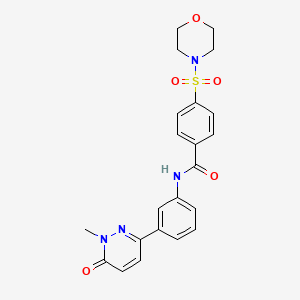
![N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825054.png)
![2-Benzylsulfanyl-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2825055.png)